molecular formula C18H19NO3S3 B2523981 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide CAS No. 2210141-55-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2523981
CAS No.: 2210141-55-0
M. Wt: 393.53
InChI Key: IKRQOIHSFFVBFN-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide (CAS 2210141-55-0) is a high-purity synthetic compound with a molecular formula of C18H19NO3S3 and a molecular weight of 393.5 g/mol . This complex molecule features a [2,3'-bithiophene] core, a key structural motif known for enabling π-π stacking and charge transport, linked to a 2,5-dimethylbenzenesulfonamide group via a 2-hydroxyethyl chain . This unique architecture makes it a valuable building block in scientific research, particularly in the fields of organic electronics and material science, where it is investigated for use in organic semiconductors and light-emitting diodes (OLEDs) . In medicinal chemistry, the presence of the sulfonamide group, a common pharmacophore, positions this compound as a potential lead for the development of new therapeutic agents . The proposed mechanism of action in a biological context involves the sulfonamide group mimicking the structure of natural substrates, thereby potentially inhibiting enzyme activity by blocking the active site, while the bithiophene moiety may facilitate interactions with biological membranes or proteins . The synthesis typically involves a multi-step process, including the formation of the bithiophene unit, introduction of the hydroxyethyl group, and final sulfonamide formation with 2,5-dimethylbenzenesulfonyl chloride . Researchers can utilize techniques like 1H/13C NMR and IR spectroscopy for characterization, with key structural markers including peaks for the bithiophene protons, sulfonamide NH, and the hydroxyethyl group . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S3/c1-12-3-4-13(2)18(9-12)25(21,22)19-10-15(20)17-6-5-16(24-17)14-7-8-23-11-14/h3-9,11,15,19-20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRQOIHSFFVBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of thiophene derivatives. For example, 2,2’-bithiophene can be prepared by the oxidative coupling of thiophene using reagents like iron(III) chloride.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or ethylene glycol under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Organic Electronics: The bithiophene unit makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Medicinal Chemistry: The sulfonamide group is a common pharmacophore in drug design, making this compound a potential lead for developing new therapeutic agents.

    Material Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide would depend on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bithiophene moiety can interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The closest structural analog identified is N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097901-96-5, ). Below is a comparative analysis:

Property Target Compound Analog (CAS 2097901-96-5)
Core Structure 2,5-Dimethylbenzenesulfonamide 3,5-Dimethyl-1,2-oxazole-4-sulfonamide
Backbone Bithiophene + hydroxyethyl + benzene ring Bithiophene + hydroxyethyl + oxazole ring
Molecular Formula Not explicitly reported (estimated: ~C₁₉H₂₀N₂O₃S₃) C₁₅H₁₆N₂O₄S₃
Molecular Weight ~420–440 g/mol (estimated) 384.5 g/mol
Functional Groups Sulfonamide, hydroxyethyl, methyl-substituted benzene Sulfonamide, hydroxyethyl, methyl-substituted oxazole

Key Findings from Structural Analysis

Sulfonamide Group Variations: The target compound’s benzenesulfonamide group is bulkier and more lipophilic than the oxazole-based sulfonamide in the analog. This difference may impact solubility and membrane permeability in biological systems .

Electronic Effects: The bithiophene core in both compounds enables π-π stacking and charge transport, relevant for optoelectronic applications. However, the methyl groups on the benzene or oxazole rings modulate electron-donating/withdrawing effects, altering redox potentials .

In contrast, the 3,5-dimethyl oxazole analog offers a more planar structure, favoring interactions with enzymes or receptors . The oxazole analog’s lower molecular weight (384.5 g/mol vs. ~420–440 g/mol) suggests improved solubility in polar solvents, a critical factor in drug formulation .

Research Implications and Limitations

  • Data Gaps : Direct experimental data (e.g., spectroscopic, pharmacological) for the target compound are absent in publicly accessible literature. Comparisons rely on structural extrapolation and analog properties.
  • Hypothetical Applications : The benzene sulfonamide variant may excel in hydrophobic environments (e.g., lipid membranes), while the oxazole analog could be better suited for aqueous systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Thiophene functionalization : Use Lawesson’s reagent to thionate carbonyl groups in precursor molecules, enabling cyclization to form the bithiophene core .

Sulfonamide coupling : React the bithiophene intermediate with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonamide group .

Hydroxyethyl incorporation : Employ nucleophilic substitution or condensation reactions to attach the hydroxyethyl moiety.

  • Optimization : Yield improvements require strict control of temperature (0–25°C for exothermic steps), anhydrous solvents (e.g., DCM or DMF), and catalyst screening (e.g., DMAP for acylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Focus on resolving peaks for the bithiophene protons (δ 6.8–7.2 ppm), sulfonamide NH (δ ~5.5 ppm, broad), and hydroxyethyl group (δ ~3.8–4.2 ppm). Aromatic methyl groups (2,5-dimethylbenzene) appear as singlets (δ ~2.3 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry : Prioritize high-resolution MS to validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns indicative of the sulfonamide and bithiophene moieties .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution on the bithiophene moiety influence functionalization strategies for this compound?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich 5-position of the bithiophene (due to sulfur’s lone pairs) is prone to electrophilic attack. For example, Vilsmeier-Haack formylation selectively targets the 4-position adjacent to the amino group in related bithiophene derivatives .
  • Lithiation Strategies : Deprotonation with n-BuLi occurs preferentially at the 5´-position (α to sulfur), enabling selective formylation or alkylation. This is critical for introducing substituents without disrupting the sulfonamide group .
  • Key Consideration : Substituent effects (e.g., electron-withdrawing groups on the benzene ring) can alter reactivity; DFT calculations are recommended to predict regioselectivity .

Q. What mechanisms underlie the compound’s potential bioactivity, and how can structural modifications enhance target selectivity?

  • Methodological Answer :

  • Biological Targets : The sulfonamide group may inhibit carbonic anhydrase or tyrosine kinases, while the bithiophene moiety interacts with hydrophobic enzyme pockets. Hydroxyethyl groups improve solubility for membrane penetration .
  • Structure-Activity Relationship (SAR) :
  • Modification 1 : Replace 2,5-dimethylbenzene with electron-deficient aromatics (e.g., nitro groups) to enhance binding to charged active sites .
  • Modification 2 : Introduce chiral centers in the hydroxyethyl chain to study enantioselective interactions with receptors .
  • Validation : Use in vitro assays (e.g., fluorescence polarization for kinase inhibition) paired with molecular docking simulations .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer :

  • Systematic Solubility Testing : Use a standardized shake-flask method with HPLC quantification. Prioritize solvents like DMSO (high solubility for biological assays) and ethyl acetate (for crystallization) .
  • Contradiction Analysis : Discrepancies may arise from polymorphic forms or residual solvents. Characterize crystalline forms via X-ray diffraction and thermogravimetric analysis (TGA) .
  • Mitigation : Report solvent purity, temperature, and equilibration time in publications to ensure reproducibility .

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